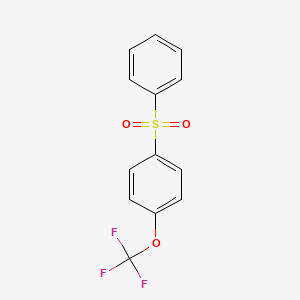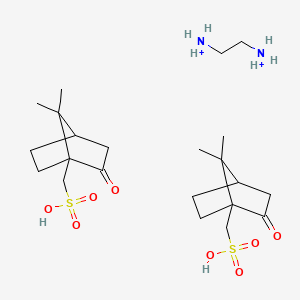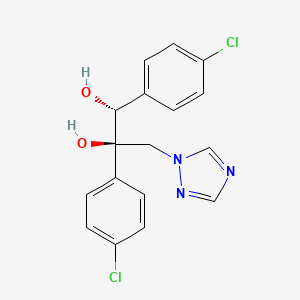
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of Chlorophenyl Groups: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propanediol Backbone: This could be achieved through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is a common pharmacophore.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating them. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: A similar compound with slight variations in the substituents.
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: The enantiomer of the compound .
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- lies in its specific stereochemistry and the presence of both chlorophenyl and triazole groups, which can impart unique chemical and biological properties.
Propriétés
Numéro CAS |
107741-28-6 |
|---|---|
Formule moléculaire |
C17H15Cl2N3O2 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17+/m1/s1 |
Clé InChI |
CSFMHUPEOLNPQD-SJORKVTESA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


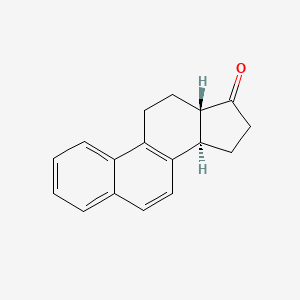


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

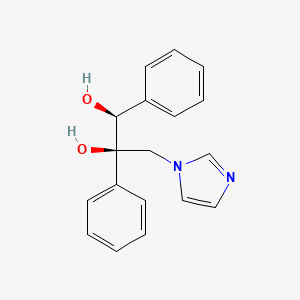
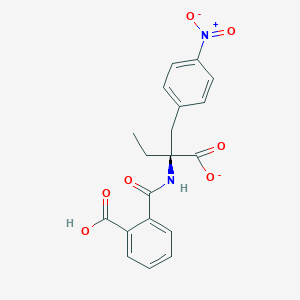
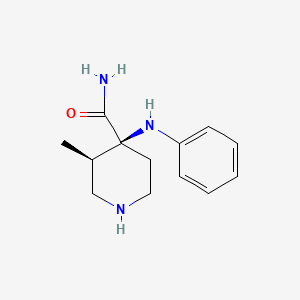
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
